Cas no 1355224-00-8 (6-Diethylamino-2-methyl-nicotinic acid)

6-Diethylamino-2-methyl-nicotinic acid 化学的及び物理的性質
名前と識別子
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- 6-Diethylamino-2-methyl-nicotinic acid
- 3-Pyridinecarboxylic acid, 6-(diethylamino)-2-methyl-
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- インチ: 1S/C11H16N2O2/c1-4-13(5-2)10-7-6-9(11(14)15)8(3)12-10/h6-7H,4-5H2,1-3H3,(H,14,15)
- InChIKey: PPVFGPVGRUXTKY-UHFFFAOYSA-N
- SMILES: C1(C)=NC(N(CC)CC)=CC=C1C(O)=O
6-Diethylamino-2-methyl-nicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500233-1g |
6-(Diethylamino)-2-methylnicotinicacid |
1355224-00-8 | 97% | 1g |
$479 | 2022-06-13 |
6-Diethylamino-2-methyl-nicotinic acid 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
6-Diethylamino-2-methyl-nicotinic acidに関する追加情報
6-Diethylamino-2-methyl-nicotinic acid: A Comprehensive Overview
6-Diethylamino-2-methyl-nicotinic acid (CAS No. 1355224-00-8) is a compound of significant interest in the fields of organic chemistry, pharmacology, and agriculture. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and pest control. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings related to 6-Diethylamino-2-methyl-nicotinic acid.
The molecular structure of 6-Diethylamino-2-methyl-nicotinic acid consists of a nicotinic acid backbone with a diethylamino group at position 6 and a methyl group at position 2. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable substrate for various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel insecticides and herbicides.
One of the most notable advancements in the study of 6-Diethylamino-2-methyl-nicotinic acid involves its application in agrochemicals. Researchers have explored its ability to inhibit key enzymes in pests, making it a promising candidate for environmentally friendly pest control solutions. For instance, a study published in *Journal of Agricultural and Food Chemistry* demonstrated that derivatives of 6-Diethylamino-2-methyl-nicotinic acid exhibit potent activity against agricultural pests without adverse effects on non-target species.
In addition to its agricultural applications, 6-Diethylamino-2-methyl-nicotinic acid has shown potential in medicinal chemistry. Its structural similarity to certain neurotransmitters has led to investigations into its role as a precursor for drugs targeting the central nervous system. Recent findings suggest that analogs of this compound may possess anti-inflammatory and neuroprotective properties, opening new avenues for therapeutic development.
The synthesis of 6-Diethylamino-2-methyl-nicotinic acid involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. A common approach includes the condensation of appropriate amino alcohols with nicotinic acids under specific catalytic conditions. This process has been optimized in recent years, with researchers focusing on green chemistry principles to minimize environmental impact.
From a biological standpoint, 6-Diethylamino-2-methyl-nicotinic acid exhibits interesting pharmacokinetic properties. Studies have shown that it demonstrates moderate bioavailability when administered orally, making it suitable for systemic applications. Furthermore, its metabolism pathways have been elucidated through advanced analytical techniques, providing insights into its pharmacodynamic behavior.
Recent breakthroughs in computational chemistry have also contributed to our understanding of 6-Diethylamino-2-methyl-nicotinic acid's behavior at molecular levels. Molecular docking studies have revealed how this compound interacts with target proteins, offering valuable information for rational drug design. These studies underscore the importance of structural modifications in enhancing bioactivity and selectivity.
In conclusion, 6-Diethylamino-2-methyl-nicotinic acid (CAS No. 1355224-00-8) stands as a versatile compound with diverse applications across multiple disciplines. Its role as an intermediate in agrochemicals and pharmaceuticals positions it as a key player in future innovations. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to both scientific and industrial sectors.
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